Kuraridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

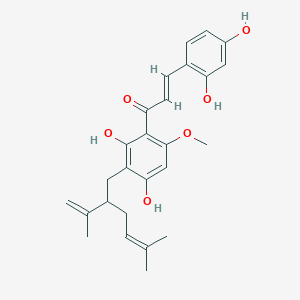

KURAIDIN es un compuesto químico con la fórmula molecular C26H30O6 . Contiene un total de 62 átomos, incluyendo 30 átomos de hidrógeno, 26 átomos de carbono y 6 átomos de oxígeno . La estructura de KURAIDIN incluye 33 enlaces no hidrógeno, 16 enlaces múltiples, 9 enlaces rotatorios, 4 enlaces dobles, 12 enlaces aromáticos, 2 anillos de seis miembros, 1 cetona (aromática), 4 grupos hidroxilo aromáticos y 1 éter aromático

Aplicaciones Científicas De Investigación

KURAIDIN tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: KURAIDIN se utiliza como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.

Biología: El compuesto ha sido estudiado por sus posibles actividades biológicas, incluyendo sus efectos sobre los procesos celulares y la inhibición enzimática.

Medicina: KURAIDIN se está investigando por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción de KURAIDIN involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, se ha demostrado que KURAIDIN inhibe la fosfodiesterasa 5, una enzima involucrada en la regulación de los niveles de nucleótidos cíclicos . Esta inhibición puede conducir a varios efectos fisiológicos, incluyendo vasodilatación y aumento del flujo sanguíneo.

Análisis Bioquímico

Biochemical Properties

Kuraridine plays a crucial role in biochemical reactions, primarily through its inhibitory action on cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5). The inhibition of PDE5 by Kuraridine has an IC50 value of 0.64 μM . This inhibition is selective, showing 2.0- and 12.9-fold selectivity over PDE3 and PDE4, respectively . Kuraridine also induces chloride inward currents in the absence of gamma-aminobutyric acid (GABA), enhancing GABA-induced currents in Xenopus oocytes expressing GABA A receptors .

Cellular Effects

Kuraridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce chloride inward currents, which can affect cellular excitability and signaling . Additionally, Kuraridine’s inhibition of PDE5 can lead to increased levels of cGMP, impacting various downstream signaling pathways and cellular functions .

Molecular Mechanism

At the molecular level, Kuraridine exerts its effects primarily through the inhibition of PDE5. This inhibition prevents the breakdown of cGMP, leading to elevated cGMP levels within cells . The increased cGMP levels can activate protein kinase G (PKG), which in turn can phosphorylate various target proteins, leading to changes in cellular functions and gene expression . Kuraridine’s interaction with GABA A receptors also suggests a role in modulating neurotransmitter signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kuraridine can change over time. Kuraridine is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, Kuraridine’s inhibitory effects on PDE5 and its impact on cellular functions can be observed in both in vitro and in vivo studies . Long-term exposure to Kuraridine may lead to sustained changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of Kuraridine vary with different dosages in animal models. At lower doses, Kuraridine effectively inhibits PDE5 without causing significant adverse effects . At higher doses, Kuraridine may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

Kuraridine is involved in metabolic pathways related to its inhibitory action on PDE5. The inhibition of PDE5 by Kuraridine affects the cGMP signaling pathway, leading to changes in metabolic flux and metabolite levels . Kuraridine’s interaction with other enzymes and cofactors in these pathways can further modulate its metabolic effects .

Transport and Distribution

Within cells and tissues, Kuraridine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Kuraridine’s distribution can affect its concentration in different cellular compartments, influencing its bioactivity and efficacy .

Subcellular Localization

Kuraridine’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Kuraridine within cells can impact its ability to interact with target enzymes and proteins, thereby modulating its biochemical and cellular effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de KURAIDIN involucra múltiples pasos, incluyendo la formación de enlaces carbono-nitrógeno y la introducción de grupos hidroxilo aromáticos. Las reacciones catalizadas por metales de transición se emplean a menudo para lograr estas transformaciones. Por ejemplo, las reacciones de guanylación catalítica de aminas con carbodiimidas y las reacciones de guanylación/ciclización catalíticas en tándem se utilizan comúnmente .

Métodos de Producción Industrial: En entornos industriales, la producción de KURAIDIN puede involucrar reacciones a gran escala utilizando procesos catalíticos similares. El uso de métodos de electrosíntesis también se ha explorado para la preparación de amidas, que están estructuralmente relacionadas con KURAIDIN . Estos métodos ofrecen ventajas en términos de sostenibilidad y seguridad al generar reactivos peligrosos in situ en lugar de manejarlos directamente.

Análisis De Reacciones Químicas

Tipos de Reacciones: KURAIDIN experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones a menudo se ven facilitadas por reactivos y condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo para oxidar KURAIDIN.

Reducción: Se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para reducir KURAIDIN.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos bajo condiciones apropiadas.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de KURAIDIN puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

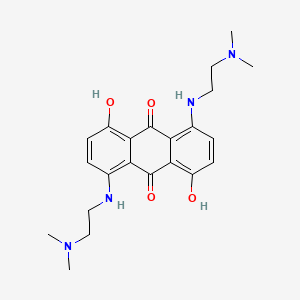

Comparación Con Compuestos Similares

KURAIDIN se puede comparar con otros compuestos similares en función de su estructura química y propiedades. Algunos compuestos similares incluyen:

Curcumina: Un compuesto polifenólico que se encuentra en la cúrcuma con propiedades antioxidantes y antiinflamatorias

Metformina: Un fármaco antidiabético ampliamente utilizado con efectos sobre el metabolismo celular y la neuroprotección.

Singularidad de KURAIDIN: KURAIDIN es único debido a su estructura química específica, que incluye múltiples grupos hidroxilo aromáticos y una funcionalidad cetónica. Esta estructura imparte una reactividad química y una actividad biológica distintas, lo que convierte a KURAIDIN en un compuesto valioso para diversas aplicaciones.

Propiedades

Número CAS |

34981-25-4 |

|---|---|

Fórmula molecular |

C26H30O6 |

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1 |

Clave InChI |

PIAPWPAWQGDOMN-SXAWMYDMSA-N |

SMILES |

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |

SMILES isomérico |

CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C |

SMILES canónico |

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |

Sinónimos |

kuraridin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Kuraridine and what is its known biological activity?

A1: Kuraridine is a lavandulylated chalcone found in the Chinese crude drug Sophora flavescens, also known as Ku Shen. [, ] It exhibits antimicrobial activity against Staphylococcus aureus and Streptococcus mutans. [] Interestingly, it is also the first reported chalcone to show glycosidase inhibitory activity, specifically against beta-glucosidase with an IC50 value of 57 μM. []

Q2: How potent is Kuraridine as a glycosidase inhibitor compared to other compounds found in Sophora flavescens?

A2: While Kuraridine shows moderate activity against beta-glucosidase, other lavandulylated flavonoids isolated from Sophora flavescens, such as kushenol A, (-)-kurarinone, and sophoraflavanone G, exhibit stronger inhibitory activities against alpha-glucosidase. [, ] This suggests that the specific structure and substitutions on the flavanone backbone might be crucial for enhancing activity against specific glycosidase enzymes.

Q3: Does the presence of a lavandulyl group influence the biological activity of Kuraridine?

A3: Research suggests that the 8-lavandulyl group in the B-ring of flavonoids significantly contributes to glycosidase inhibitory activities. [] Although Kuraridine is a chalcone and not a flavonoid, it also possesses a lavandulyl group. Further studies are needed to understand the specific role of the lavandulyl group in Kuraridine's interaction with beta-glucosidase.

Q4: Are there any studies investigating the structure-activity relationship of Kuraridine and its analogs?

A4: While the provided research highlights the importance of the lavandulyl group for glycosidase inhibition, [] specific studies focusing on the structure-activity relationship of Kuraridine and its analogs are currently lacking. Investigating how modifications to the Kuraridine scaffold affect its activity, potency, and selectivity towards different glycosidases could be valuable for future drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)

![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)

![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)

![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)

![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)